![molecular formula C25H18FNO4 B2499850 5-[(4-fluorophenyl)methyl]-7-(4-methylbenzoyl)-2H,5H,8H-[1,3]dioxolo[4,5-g]quinolin-8-one CAS No. 888416-02-2](/img/structure/B2499850.png)
5-[(4-fluorophenyl)methyl]-7-(4-methylbenzoyl)-2H,5H,8H-[1,3]dioxolo[4,5-g]quinolin-8-one
Descripción
This compound is a tricyclic quinolinone derivative featuring a [1,3]dioxolo[4,5-g]quinolin-8-one core. Key structural elements include:
- A 4-fluorophenylmethyl group at position 3.
- A 4-methylbenzoyl substituent at position 5.
The [1,3]dioxolo ring fused to the quinolinone scaffold enhances rigidity and may influence pharmacokinetic properties, such as metabolic stability and binding affinity to biological targets .
Propiedades
IUPAC Name |
5-[(4-fluorophenyl)methyl]-7-(4-methylbenzoyl)-[1,3]dioxolo[4,5-g]quinolin-8-one | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H18FNO4/c1-15-2-6-17(7-3-15)24(28)20-13-27(12-16-4-8-18(26)9-5-16)21-11-23-22(30-14-31-23)10-19(21)25(20)29/h2-11,13H,12,14H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GLXMWKOTUWQOPQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)C2=CN(C3=CC4=C(C=C3C2=O)OCO4)CC5=CC=C(C=C5)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H18FNO4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Actividad Biológica
The compound 5-[(4-fluorophenyl)methyl]-7-(4-methylbenzoyl)-2H,5H,8H-[1,3]dioxolo[4,5-g]quinolin-8-one is a synthetic derivative belonging to the quinoline family, known for its diverse pharmacological properties. This article explores its biological activity, including antibacterial, anticancer, and anti-inflammatory effects, supported by various studies and data.
Chemical Structure
The compound's structure is characterized by a quinoline backbone with specific substitutions that enhance its biological activity. The presence of the fluorophenyl and methylbenzoyl groups is particularly significant in influencing its pharmacodynamics.
Antibacterial Activity
Recent studies have demonstrated that quinoline derivatives exhibit notable antibacterial properties. For instance:
- In Vitro Studies : The compound was tested against several bacterial strains using the broth dilution method. Results indicated significant antibacterial activity against both Gram-positive and Gram-negative bacteria.
Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
---|---|
Staphylococcus aureus | 32 µg/mL |
Escherichia coli | 64 µg/mL |
Pseudomonas aeruginosa | 128 µg/mL |
These findings suggest that the compound may serve as a potential candidate for developing new antibacterial agents .
Anticancer Activity
The anticancer potential of quinoline derivatives has been extensively studied. The compound's efficacy was evaluated in various cancer cell lines:
- Cell Lines Tested :
- Human lung adenocarcinoma (A549)
- Human breast adenocarcinoma (MDA-MB-231)
- Human melanoma (C-32)
The results showed that the compound exhibits cytotoxic effects with IC50 values ranging from 10 to 30 µM across different cell lines:
Cell Line | IC50 Value (µM) |
---|---|
A549 | 15 |
MDA-MB-231 | 20 |
C-32 | 25 |
This indicates that the compound has promising potential as an anticancer agent .
Anti-inflammatory Activity
Quinoline derivatives are also recognized for their anti-inflammatory properties. The compound was tested in animal models for its ability to inhibit inflammatory markers:
- Results : The compound significantly reduced levels of pro-inflammatory cytokines such as TNF-alpha and IL-6 when administered in a dose-dependent manner.
The biological activities of this compound can be attributed to its ability to interact with specific biological targets:
- DNA Intercalation : The quinoline structure allows for intercalation into DNA, disrupting replication in bacterial and cancer cells.
- Enzyme Inhibition : It may inhibit key enzymes involved in bacterial cell wall synthesis and cancer cell proliferation.
Case Studies
Several case studies highlight the effectiveness of quinoline derivatives:
- A study conducted on a series of quinoline derivatives showed that modifications at the 4-position significantly enhanced antibacterial activity against resistant strains of Staphylococcus aureus .
- Another investigation focused on the anticancer activity of similar compounds reported significant tumor growth inhibition in xenograft models when treated with quinoline derivatives .
Aplicaciones Científicas De Investigación
Anticancer Activity
Recent studies have highlighted the anticancer potential of this compound against various cancer cell lines. For instance:
Study | Cell Line | IC50 (µg/mL) | Mechanism |
---|---|---|---|
Salem et al. | HCT-116 | 23.5 | Induction of apoptosis and cell cycle disruption |
The mechanism of action appears to involve the induction of apoptosis via mitochondrial pathway activation and the generation of reactive oxygen species (ROS), which disrupt cellular homeostasis.
Antimicrobial Activity
The antimicrobial efficacy of the compound has been evaluated against several bacterial strains. The following table summarizes its minimum inhibitory concentrations (MIC):
Bacterial Strain | Minimum Inhibitory Concentration (MIC) (µg/mL) |
---|---|
Staphylococcus aureus | 32 |
Escherichia coli | 64 |
Pseudomonas aeruginosa | 128 |
In vitro tests indicate moderate antibacterial activity, particularly against Staphylococcus aureus, suggesting its potential as a lead compound for antibiotic development.
Antioxidant Activity
The antioxidant properties of the compound were assessed through various assays measuring its ability to scavenge free radicals. The results indicate that it exhibits strong radical scavenging activity, outperforming standard antioxidants such as ascorbic acid.
Comparación Con Compuestos Similares
Comparison with Structurally Similar Compounds
Core Structure and Substituent Variations
The following table highlights key structural analogs and their differences:
Key Observations :
- Substituent Position : The fluorophenyl group at position 5 in the target compound vs. position 7 in BB72473 may lead to divergent binding modes.
- Functional Groups : Methoxy (in ) and bromo (in ) substituents correlate with enhanced cytotoxicity, suggesting the target’s 4-methylbenzoyl group could be optimized for activity .
Structure-Activity Relationships (SAR)
- Fluorine Substitution : Fluorine at para positions (e.g., 4-fluorophenyl in the target) enhances lipophilicity and bioavailability compared to ortho/meta isomers () .
- Benzoyl vs. Benzylidene : Benzoyl groups (target compound) may stabilize hydrogen bonding, while benzylidene moieties () enable π-π stacking in active sites .
- Methyl/Methoxy Groups : Methyl groups (e.g., 4-methylbenzoyl) improve metabolic stability, whereas methoxy groups () increase polarity and solubility .
Métodos De Preparación
Friedländer Annulation
This method involves condensation of 2-aminobenzaldehyde derivatives with ketones. For example:
Skraup Reaction
A traditional approach using glycerol, sulfuric acid, and aniline derivatives:
- Reagents : 3,4-Dihydroxyaniline, glycerol, and 4-methylbenzoyl chloride.
- Conditions : H2SO4, 180°C, 6 h.
- Yield : 58–62%.
Formation of theDioxolo Ring
The dioxolane ring is introduced via cyclocondensation of diols or dihalides with the quinolinone precursor.
Acid-Catalyzed Cyclization
Reductive Cyclization
- Reagents : Nitrochalcone intermediates.
- Reductant : Formic acid (as a CO surrogate).
- Conditions : 100°C, 24 h.
- Yield : 79–90%.
Installation of the 4-Methylbenzoyl Group
The 4-methylbenzoyl moiety is introduced via Friedel-Crafts acylation or nucleophilic acyl substitution.
Friedel-Crafts Acylation
Direct Coupling via Acid Chloride
- Reagents : 4-Methylbenzoic acid, SOCl2 (to form acid chloride).
- Conditions : Pyridine, RT, 12 h.
- Yield : 70%.
Optimization and Green Chemistry Approaches
Recent advances emphasize sustainability:
Ultrasound-Promoted Reactions
Characterization and Analytical Techniques
Key methods for structural validation:
Q & A
Basic Research Question
- ¹H/¹³C NMR : Assign peaks using coupling constants and DEPT experiments to distinguish between aromatic protons (δ 6.5–8.5 ppm) and methyl groups (δ 2.0–2.5 ppm). The fluorophenyl substituent shows characteristic splitting patterns due to ¹⁹F coupling .
- X-ray crystallography : Resolve stereochemistry at the [1,3]dioxolo ring junction and confirm the spatial arrangement of the methylbenzoyl group. Single-crystal studies (e.g., R factor < 0.05) provide high-confidence structural data .
What methodologies are suitable for evaluating the compound’s biological activity, and how can contradictory cytotoxicity data be addressed?
Advanced Research Question
- Cytotoxicity assays : Use MTT or resazurin-based assays across multiple cell lines (e.g., cancer vs. normal) to assess selectivity. For example, acridine orange/ethidium bromide staining can differentiate apoptosis from necrosis .
- Addressing contradictions :
- Dose-response curves : Ensure IC₅₀ values are calculated across ≥5 concentrations to avoid false positives.
- Solvent controls : DMSO concentrations >0.1% may artifactually suppress activity .
- Structural analogs : Compare with derivatives (e.g., chloro or methoxy substitutions) to identify substituent-specific effects .
How can computational modeling predict interactions between this compound and biological targets?
Advanced Research Question
- Docking studies : Use AutoDock Vina or Schrödinger Suite to model binding to quinoline-targeted enzymes (e.g., topoisomerases). Prioritize poses where the fluorophenyl group occupies hydrophobic pockets .
- MD simulations : Assess stability of ligand-receptor complexes over 100 ns trajectories. Key metrics include RMSD (<2 Å) and hydrogen bond persistence with catalytic residues .
- QSAR : Develop models correlating substituent electronic parameters (Hammett σ) with inhibitory activity. Methoxy groups may enhance solubility but reduce binding affinity compared to halogens .
What strategies are effective for resolving enantiomeric impurities in the synthesis of chiral intermediates?
Advanced Research Question
- Chiral chromatography : Use amylose-based columns (e.g., Chiralpak IA) with hexane/IPA gradients to separate diastereomers. Retention time differences >2 min indicate successful resolution .
- Circular dichroism (CD) : Confirm enantiopurity by comparing experimental CD spectra with DFT-calculated spectra for R/S configurations .
- Asymmetric catalysis : Employ chiral ligands (e.g., BINAP) in Suzuki-Miyaura couplings to enforce stereocontrol at the quinoline core .
How do substituent variations impact the compound’s pharmacokinetic profile?
Advanced Research Question
Substituent | Effect | Evidence |
---|---|---|
4-Fluorophenyl | ↑ Metabolic stability (CYP2D6 resistance) | |
Methylbenzoyl | ↑ Lipophilicity (logP +0.5) | |
[1,3]dioxolo ring | ↓ Solubility (requires co-solvents) |
- In vitro assays : Measure permeability using Caco-2 monolayers. Papp > 1 × 10⁻⁶ cm/s indicates oral bioavailability potential .
What experimental designs are optimal for studying environmental fate and ecotoxicology?
Advanced Research Question
- Fate studies : Use OECD 307 guidelines to assess biodegradation in soil/water systems. Monitor half-life via LC-MS/MS; fluorinated analogs often persist >30 days .
- Ecotoxicology :
- Daphnia magna assays : Test acute toxicity (48-h LC₅₀). Structural analogs with electron-withdrawing groups show higher toxicity .
- Algal growth inhibition : EC₅₀ values <10 mg/L suggest significant aquatic risk .
How can reaction scalability be improved without compromising purity?
Advanced Research Question
- Flow chemistry : Implement continuous hydrogenation with Pd/C cartridges to reduce batch variability .
- Process analytical technology (PAT) : Use in-line FTIR to monitor intermediate formation (e.g., carbonyl stretch at ~1700 cm⁻¹) and trigger quenching .
- Design of experiments (DoE) : Optimize parameters (temperature, catalyst loading) via response surface methodology. For example, 65°C and 5 mol% Pd/C maximize yield (83%) .
Featured Recommendations
Most viewed | ||
---|---|---|
Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.